Gentiournoside D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

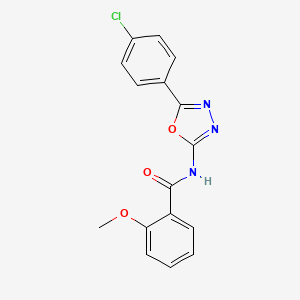

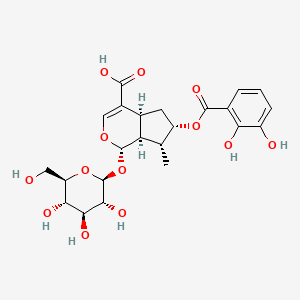

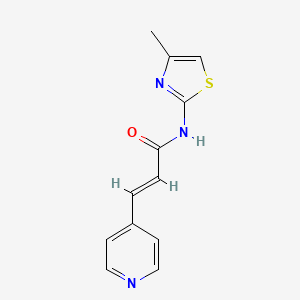

Gentiournoside D is a compound isolated from the whole plants of Gentiana urnula . It is used for research in the fields of medicine and pharmacy . The molecular weight of Gentiournoside D is 512.46 and its molecular formula is C23H28O13 .

Molecular Structure Analysis

The molecular structure of Gentiournoside D is represented by the formula C23H28O13 . The structure has been confirmed by MS and NMR .Physical And Chemical Properties Analysis

Gentiournoside D is a powder . It has a molecular weight of 512.46 and a molecular formula of C23H28O13 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Applications De Recherche Scientifique

1. Analgesic Effects in Diabetic Peripheral Neuropathy

Gentiopicroside, a compound related to Gentiournoside D, has shown promise as an analgesic in the treatment of Diabetic Peripheral Neuropathy (DPN). It ameliorates hyperalgesia and regulates dyslipidemia, enhancing nerve blood flow and improving Motor and Sensory Nerve Conduction Velocity. This effect is mediated through the PPAR-γ/AMPK/ACC signaling pathway (Lu et al., 2018).

2. Anti-inflammatory and Anti-apoptotic Activities

Gentiopicroside isolated from Gentiana scabra Bge. exhibits anti-inflammatory activities by down-regulating key adipogenic transcription factors and inflammatory cytokine genes. It also possesses anti-apoptotic activities, as seen in its protective effect against d-galactosamine and lipopolysaccharide-induced murine fulminant hepatic failure, which involves the suppression of caspase activation and modulation of Bax/Bcl-2 protein ratio (Lian et al., 2010).

3. Anti-obesity Effects

In diet-induced obese mice, Gentiopicroside has demonstrated positive anti-obesity effects. It regulates the expression of genes related to adipogenesis, lipogenesis, and inflammation, leading to reduced body weight and visceral fat mass (Choi et al., 2019).

4. Attenuation of Pain/Depression Dyad

Gentiopicroside has been found to attenuate pain and depression in mice induced by reserpine, through downregulation of GluN2B receptors in the amygdala. This suggests potential therapeutic applications for conditions where pain and depression coexist (Liu et al., 2014).

Safety and Hazards

Gentiournoside D should be stored at 4°C and protected from light . Personal protective equipment such as gloves, eyeshields, and an N95 mask should be used when handling this compound . In case of contact with eyes or skin, flush with plenty of water . If ingested or inhaled, seek medical attention .

Propriétés

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)/t8-,10+,13-,14+,15+,17+,18-,19+,22-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKNXIQZWKLNKL-AOLCZBGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentiournoside D | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)

![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)

![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)

![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)

![N-cycloheptyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2536783.png)